N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine
CAS No.: 2034511-41-4
Cat. No.: VC7429141
Molecular Formula: C12H20N4
Molecular Weight: 220.32
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2034511-41-4 |
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Molecular Formula | C12H20N4 |
Molecular Weight | 220.32 |
IUPAC Name | N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine |
Standard InChI | InChI=1S/C12H20N4/c1-10-13-7-4-12(14-10)16-8-5-11(6-9-16)15(2)3/h4,7,11H,5-6,8-9H2,1-3H3 |
Standard InChI Key | SSCNODFGLZBSTH-UHFFFAOYSA-N |
SMILES | CC1=NC=CC(=N1)N2CCC(CC2)N(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates two pharmacologically significant motifs:
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Piperidine ring: A six-membered saturated heterocycle with a dimethylamine substituent at the 4-position, enhancing basicity and hydrogen-bonding potential.
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2-Methylpyrimidin-4-yl group: An aromatic heterocycle with a methyl group at the 2-position, contributing to hydrophobic interactions and π-stacking .
The IUPAC name N,N-dimethyl-1-(2-methylpyrimidin-4-yl)piperidin-4-amine reflects this substitution pattern. Key structural identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 220.32 g/mol | |
SMILES | CC1=NC=CC(=N1)N2CCC(CC2)N(C)C | |
InChI Key | SSCNODFGLZBSTH-UHFFFAOYSA-N |
The piperidine nitrogen’s pKa (~10.1) suggests protonation under physiological conditions, influencing bioavailability .
Synthesis and Physicochemical Properties
Synthetic Routes
While no explicit protocol for this compound is published, analogous piperidine-pyrimidine hybrids are typically synthesized via:
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Nucleophilic substitution: Reacting 4-aminopiperidine derivatives with activated pyrimidine intermediates.
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Reductive amination: Coupling ketone precursors (e.g., 4-piperidone) with amines under reducing conditions .
A hypothetical route could involve:
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Protection of 4-aminopiperidine with tert-butoxycarbonyl (Boc).
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Alkylation with 4-chloro-2-methylpyrimidine.
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Deprotection and dimethylation using formaldehyde/sodium cyanoborohydride .
Physicochemical Data
Experimental data remain sparse, but predicted properties include:
Property | Value | Source |
---|---|---|
Boiling Point | ~300°C (estimated) | – |
Density | 1.15–1.20 g/cm³ | – |
LogP | 1.8 (calculated) | |
Solubility | Low in water; soluble in DMSO |
The compound’s liquid state at room temperature (inferred from analogs ) necessitates inert gas storage to prevent oxidation .
Industrial and Agricultural Applications
Agrochemical Development
Pyrimidine derivatives are key in fungicides (e.g., bixafen) and herbicides. The methyl group at the pyrimidine 2-position enhances lipid solubility, improving foliar absorption.
Material Science
Piperidine-pyrimidine hybrids could serve as ligands in catalytic systems or monomers for conductive polymers. The dimethylamino group’s electron-donating capacity may facilitate charge transport.
Research Gaps and Future Directions
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Synthetic Optimization: Develop scalable, high-yield routes using green chemistry principles.
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ADMET Profiling: Evaluate absorption, distribution, metabolism, excretion, and toxicity in vitro.
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Target Identification: Use CRISPR screening to map biological targets.
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Formulation Studies: Improve aqueous solubility via salt formation or nanoencapsulation.
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